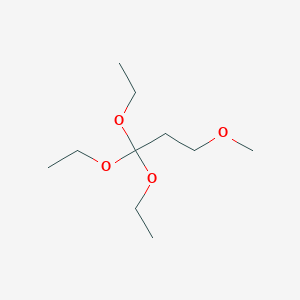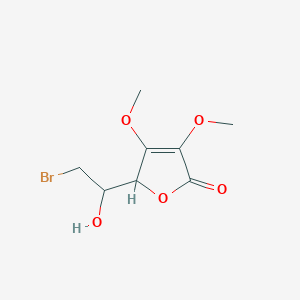![molecular formula C24H16IN B3195300 9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo- CAS No. 894791-47-0](/img/structure/B3195300.png)
9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo-
Overview
Description
9H-Carbazole, 9-[1,1’-biphenyl]-4-yl-3-iodo-: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 9-[1,1’-biphenyl]-4-yl-3-iodo- typically involves the functionalization of the carbazole core. One common method is the direct bromination of carbazole using N-Bromo succinimide (NBS), followed by a Suzuki coupling reaction with a biphenyl boronic acid derivative . The iodination step can be achieved using iodine or an iodine-containing reagent under suitable conditions .
Industrial Production Methods: Industrial production of carbazole derivatives often involves large-scale chemical reactions using efficient catalysts and optimized reaction conditions. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, is prevalent due to its high yield and selectivity . Microwave irradiation and other advanced techniques may also be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Carbazole derivatives can undergo oxidation to form various hydroxylated products.
Reduction: Reduction reactions can convert carbazole derivatives into their corresponding amines or other reduced forms.
Substitution: Halogenation, such as bromination and iodination, is a common substitution reaction for carbazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reagents include N-Bromo succinimide (NBS) for bromination and iodine for iodination.
Major Products:
Oxidation: Hydroxylated carbazole derivatives.
Reduction: Aminated carbazole derivatives.
Substitution: Halogenated carbazole derivatives.
Scientific Research Applications
Chemistry: Carbazole derivatives are widely used in the synthesis of conducting polymers and organic semiconductors due to their excellent charge transport properties . They are also employed in the development of light-emitting diodes (LEDs) and photovoltaic cells .
Biology: In biological research, carbazole derivatives have shown potential as inhibitors of angiogenesis and inflammation . They are also investigated for their antibacterial, antifungal, and anticancer properties .
Medicine: Carbazole derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases . Their ability to inhibit specific enzymes and proteins makes them valuable in drug discovery .
Industry: In the industrial sector, carbazole derivatives are used in the production of dyes, pigments, and other specialty chemicals . Their stability and reactivity make them suitable for various applications in materials science and engineering .
Mechanism of Action
The mechanism of action of 9H-Carbazole, 9-[1,1’-biphenyl]-4-yl-3-iodo- involves its interaction with specific molecular targets and pathways. For instance, carbazole derivatives can inhibit angiogenesis by blocking the activity of certain growth factors and signaling pathways . They may also exert anti-inflammatory effects by modulating the production of inflammatory cytokines . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
9H-Fluorene: Another biarylic compound with applications in optoelectronics and pharmaceuticals.
Dibenzofuran: Known for its use in organic synthesis and as a building block for various chemical compounds.
Dibenzothiophene: Used in the production of dyes and as a precursor for other chemical reactions.
Uniqueness: 9H-Carbazole, 9-[1,1’-biphenyl]-4-yl-3-iodo- stands out due to its unique combination of a carbazole core, a biphenyl group, and an iodine atom.
Properties
IUPAC Name |
3-iodo-9-(4-phenylphenyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16IN/c25-19-12-15-24-22(16-19)21-8-4-5-9-23(21)26(24)20-13-10-18(11-14-20)17-6-2-1-3-7-17/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKDSRMOQUCFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)I)C5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731071 | |
| Record name | 9-([1,1'-Biphenyl]-4-yl)-3-iodo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894791-47-0 | |
| Record name | 9-[1,1′-Biphenyl]-4-yl-3-iodo-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=894791-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-([1,1'-Biphenyl]-4-yl)-3-iodo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 2-(bromomethyl)-](/img/structure/B3195225.png)


![Oxirane, 2,2'-[(2-methyl-1,3-propanediyl)bis(oxymethylene)]bis-](/img/structure/B3195248.png)









